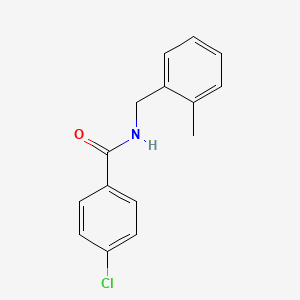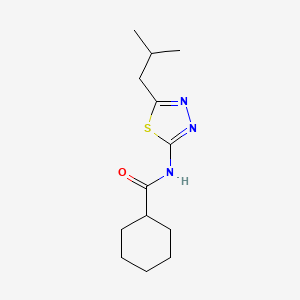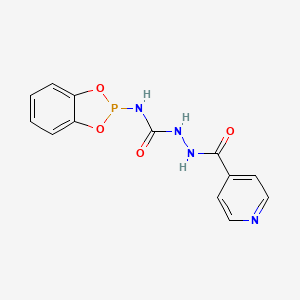
4-chloro-N-(4-methylphenyl)-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(4-methylphenyl)-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-amine, commonly known as CMPI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CMPI belongs to the class of triazine derivatives, which are known for their diverse pharmacological properties.
作用机制
The exact mechanism of action of CMPI is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is responsible for inhibitory neurotransmission in the brain. CMPI is also thought to interact with other receptors such as 5-HT2A and D2 receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
CMPI has been shown to increase the levels of GABA in the brain, leading to its anticonvulsant and anxiolytic effects. It has also been found to increase the levels of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood and behavior. CMPI has been shown to have a low toxicity profile and does not produce significant adverse effects.
实验室实验的优点和局限性
One of the main advantages of using CMPI in lab experiments is its diverse pharmacological properties. It has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties, making it a useful tool in studying these conditions. CMPI also has a low toxicity profile, making it a safe compound to use in lab experiments. However, one of the limitations of using CMPI is its limited availability and high cost.
未来方向
There are several future directions for the study of CMPI. One potential application is its use as a radioligand in PET imaging. CMPI has been shown to bind to the GABA-A receptor with high affinity, making it a potential tool for studying the distribution and function of this receptor in the brain. Another future direction is the investigation of CMPI's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. CMPI has been shown to possess neuroprotective properties, making it a potential candidate for the development of new therapies for these conditions. Finally, the study of CMPI's interaction with other receptors such as 5-HT2A and D2 receptors could lead to the development of new treatments for mood and behavioral disorders.
合成方法
The synthesis of CMPI involves the reaction of 4-chloro-2-aminopyrimidine with 4-methylphenyl isocyanate and 4-methylpiperidine. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide under controlled conditions. The resulting product is purified by column chromatography to obtain pure CMPI.
科学研究应用
CMPI has been studied extensively for its potential therapeutic applications. It has been found to possess anticonvulsant, anxiolytic, and antidepressant properties. CMPI has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. In addition, CMPI has been studied for its potential use as a radioligand in positron emission tomography (PET) imaging.
属性
IUPAC Name |
4-chloro-N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5/c1-11-3-5-13(6-4-11)18-15-19-14(17)20-16(21-15)22-9-7-12(2)8-10-22/h3-6,12H,7-10H2,1-2H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZLMMZFDXUREJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-2-benzyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5855056.png)



![N-(2-pyridinylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5855076.png)







![N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5855157.png)